1-Ethyl-2,4,5-trimethylbenzene
Overview
Description
1-Ethyl-2,4,5-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16 and a molecular weight of 148.2447 g/mol . It is a derivative of benzene, where the benzene ring is substituted with one ethyl group and three methyl groups at the 1, 2, 4, and 5 positions . This compound is also known by other names such as 1,2,4-Trimethyl-5-ethylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4,5-trimethylbenzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of 1,2,4-trimethylbenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of 1,2,4-trimethylbenzene with ethylmagnesium bromide, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves catalytic alkylation processes, where 1,2,4-trimethylbenzene is reacted with ethylene in the presence of a solid acid catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, and halogenation reactions.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate or chromic acid can be used for oxidation reactions.
Major Products:
Scientific Research Applications
1-Ethyl-2,4,5-trimethylbenzene has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other aromatic compounds.
Biology and Medicine: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,4,5-trimethylbenzene involves its interaction with electrophiles and nucleophiles in various chemical reactions. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton to yield the substituted benzene product .
Comparison with Similar Compounds
1,2,4-Trimethylbenzene: Similar structure but lacks the ethyl group.
1,2,3-Trimethylbenzene: Similar structure but with different positions of methyl groups.
1-Ethyl-3,5-dimethylbenzene: Similar structure but with different positions of ethyl and methyl groups.
Uniqueness: 1-Ethyl-2,4,5-trimethylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties . The presence of both ethyl and multiple methyl groups on the benzene ring makes it distinct from other similar compounds .
Properties
IUPAC Name |
1-ethyl-2,4,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-5-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFUQKGDILUVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170496 | |
Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17851-27-3 | |
Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL-2,4,5-TRIMETHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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